molecular formula C21H24N2O7 B2941045 Boc-D-Tyr(Bzl,3-NO2)-OH CAS No. 1213468-26-8

Boc-D-Tyr(Bzl,3-NO2)-OH

Cat. No. B2941045
M. Wt: 416.43
InChI Key: DPRXADRSEXVFAO-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-Tyr(Bzl,3-NO2)-OH is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of the amino acid tyrosine and is used in the synthesis of peptides and proteins.

Mechanism Of Action

The mechanism of action of Boc-D-Tyr(Bzl,3-NO2)-OH is not fully understood. However, it is believed to interact with specific receptors in the body, leading to various biochemical and physiological effects.

Biochemical And Physiological Effects

Boc-D-Tyr(Bzl,3-NO2)-OH has been shown to have various biochemical and physiological effects. It has been found to stimulate the production of certain hormones and enzymes in the body, which play a crucial role in various biological processes. It also has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Boc-D-Tyr(Bzl,3-NO2)-OH in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research of Boc-D-Tyr(Bzl,3-NO2)-OH. One potential area of research is the development of new drugs and therapies for various diseases. Another area of research is the study of its mechanism of action and its interactions with specific receptors in the body. Additionally, the synthesis of new derivatives of Boc-D-Tyr(Bzl,3-NO2)-OH may lead to the development of more potent and effective compounds.
Conclusion:
In conclusion, Boc-D-Tyr(Bzl,3-NO2)-OH is a promising compound that has a wide range of applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this field may lead to the development of new drugs and therapies for various diseases, as well as a better understanding of the biological processes involved.

Synthesis Methods

The synthesis of Boc-D-Tyr(Bzl,3-NO2)-OH involves the reaction of Boc-D-Tyr-OH with benzyl nitrate and nitric acid. The reaction is carried out in a mixture of acetic anhydride and acetic acid at a temperature of 0°C. The product obtained is then purified using various chromatographic techniques.

Scientific Research Applications

Boc-D-Tyr(Bzl,3-NO2)-OH has a wide range of applications in scientific research. It is primarily used in the synthesis of peptides and proteins, which are essential components of various biological processes. This compound is also used in the development of new drugs and therapies for various diseases.

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitro-4-phenylmethoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O7/c1-21(2,3)30-20(26)22-16(19(24)25)11-15-9-10-18(17(12-15)23(27)28)29-13-14-7-5-4-6-8-14/h4-10,12,16H,11,13H2,1-3H3,(H,22,26)(H,24,25)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRXADRSEXVFAO-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Tyr(Bzl,3-NO2)-OH

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